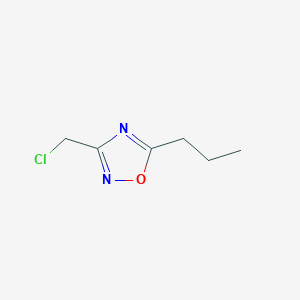

3-(Chloromethyl)-5-propyl-1,2,4-oxadiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Chloromethyl)-5-propyl-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms within a five-membered ring. The presence of a chloromethyl group and a propyl chain in this compound makes it a versatile intermediate in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-propyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chloromethyl ketone with an amidoxime in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with a variety of nucleophiles, enabling functionalization of the oxadiazole scaffold.

Common Reagents and Conditions

Key Findings :

- Substitution with amines (e.g., ammonia, primary/secondary amines) produces aminomethyl derivatives under mild conditions, often without solvents .

- Thiols react efficiently in the presence of K₂CO₃, yielding sulfides with antimicrobial activity .

- Alcohols require basic conditions (NaOH) for alkoxy substitution, as demonstrated in the synthesis of O-propyl carbonothioates .

Oxidation and Reduction

The chloromethyl group and oxadiazole ring participate in redox reactions.

Oxidation

- Chloromethyl to Carboxylic Acid : Hydrolysis under alkaline conditions (NaOH/H₂O, reflux) converts the chloromethyl group to a hydroxymethyl intermediate, which oxidizes further to a carboxylic acid .

Example :

3 CH2Cl NaOH H2O3 CH2OH KMnO43 COOH

Reduction

- Chloromethyl to Methyl : LiAlH₄ or NaBH₄ reduces the chloromethyl group to methyl, though this may require controlled conditions to preserve the oxadiazole ring .

Ring-Opening and Rearrangement

Under harsh acidic or basic conditions, the oxadiazole ring may undergo cleavage:

- Acidic Hydrolysis : Concentrated HCl at 100°C cleaves the ring to form amidoxime intermediates .

- Thermal Rearrangement : Heating above 200°C induces ring contraction/expansion, yielding pyrazole or triazole derivatives .

Cross-Coupling Reactions

The chloromethyl group facilitates cross-coupling via transition-metal catalysis:

科学研究应用

Based on the search results, here's what is known about the compound "2-[[4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide":

General Information:

- IUPAC Name: 2-[[4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide

- Molecular Weight: 547.44

- CAS Registry Number: 686738-22-7

Potential Applications and Research

While the search results do not offer explicit details regarding the applications of "2-[[4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide", they do provide information on related compounds and their potential uses, which may offer insights:

- Antimicrobial Activity: Research on silver-doped fluor-hydroxyapatite/β-cyclodextrin composites has shown antibacterial activities against pathogens like Escherichia coli, Salmonella typhi, Klebsiella pneumoniae, and Serratia liquefaciens .

- Bone Tissue Engineering: Nano-fluor-hydroxyapatite/polyurethane composite scaffolds have been investigated for bone tissue engineering, showing potential in tissue regeneration .

- Medicinal Chemistry: 2-((4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-1-phenylethanone, a related compound, has garnered interest in medicinal chemistry because of its potential biological activities, including antimicrobial and anticancer properties.

Related Compounds

- 2-((4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-1-phenylethanone: This compound is identified as a useful research compound with potential biological activities, particularly antimicrobial and anticancer properties. Its molecular formula is C21H14BrNO5S2, and its molecular weight is 504.37.

- 4-(4-Bromophenyl)sulfonyl-2-(2-furanyl)-5-(methylthio)oxazole: This is a sulfonamide with a molecular weight of 400.3 g/mol .

Synthesis

- The synthesis of 2-[[4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide involves multiple steps, including forming the oxazole ring, introducing the bromophenyl group, and attaching the furan ring. Common reagents include bromine, sulfuryl chloride, and various catalysts. Industrial production may involve optimized reaction conditions, continuous flow reactors, and automated synthesis platforms to ensure high yield and purity.

作用机制

The mechanism of action of 3-(Chloromethyl)-5-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The oxadiazole ring can also interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects.

相似化合物的比较

Similar Compounds

- 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

- 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole

- 3-(Chloromethyl)-5-butyl-1,2,4-oxadiazole

Uniqueness

3-(Chloromethyl)-5-propyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl chain enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.

生物活性

3-(Chloromethyl)-5-propyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and anticonvulsant agent. The following sections detail its biological activity based on various studies, including synthesis methods, structure-activity relationships (SAR), and specific case studies.

Antimicrobial Activity

Oxadiazoles have been shown to possess significant antimicrobial properties. For instance, compounds containing the 1,3,4-oxadiazole core have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Studies indicate that derivatives of 1,3,4-oxadiazoles exhibit MIC values ranging from 4 to 32 μg/mL against MRSA, outperforming standard treatments like chloramphenicol .

- Broad Spectrum : Compounds were also active against other pathogens such as Pseudomonas aeruginosa and Candida albicans at concentrations between 64–256 μg/mL .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For example, some compounds have been reported to inhibit tubulin polymerization and induce apoptosis in cancer cell lines.

Case Studies:

- Inhibition of Tumor Growth : A study found that certain oxadiazole derivatives inhibited the proliferation of SMMC-7721 liver cancer cells significantly . The mechanism involved interference with the NF-κB signaling pathway.

- Selective Targeting : Compounds designed with specific substituents showed selective inhibition of histone deacetylase (HDAC) enzymes, which are crucial in cancer progression .

Anticonvulsant Activity

Research has indicated that oxadiazole derivatives can also exhibit anticonvulsant properties.

Experimental Evidence:

- Model Testing : In animal models, several 1,3,4-oxadiazole derivatives demonstrated anticonvulsant activity in tests such as the maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) models . These compounds showed a correlation between structural modifications and enhanced activity.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural features.

Key Structural Insights:

- Substituent Impact : The presence of halogen atoms (e.g., chlorine) and alkyl groups significantly affects the compound's potency and selectivity toward different biological targets .

- Molecular Docking Studies : Computational analyses suggest that the binding interactions between oxadiazoles and their biological targets are critical for their efficacy. For example, docking studies with kinases like VEGFR-2 demonstrated strong binding affinities for certain derivatives .

Summary Table of Biological Activities

属性

IUPAC Name |

3-(chloromethyl)-5-propyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O/c1-2-3-6-8-5(4-7)9-10-6/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQFDWPUPCUBDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。